molecular formula C19H15N5OS B2588314 3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034240-61-2

3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2588314
CAS No.: 2034240-61-2
M. Wt: 361.42
InChI Key: ZGFIRTZPIDYODX-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a hybrid structure incorporating pyrazole, benzamide, pyrazine, and thiophene rings, making it a valuable scaffold for investigating novel therapeutic agents. The core pyrazole moiety is a privileged structure in drug discovery, known for its diverse pharmacological profile. Pyrazole-containing compounds are extensively studied for their potential in oncology research as antitumor agents, with mechanisms of action that can include inhibition of tubulin polymerization . Furthermore, structurally related N-propananilide derivatives bearing pyrazole rings have demonstrated promising neuroprotective properties in cellular models of neurodegeneration, such as the 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model in SH-SY5Y cells . The neuroprotective activity in such analogs is associated with the modulation of key apoptotic pathways, notably by decreasing the expression levels of pro-apoptotic Bax protein and reducing caspase-3 activation . This compound is supplied for Research Use Only and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are strongly advised to consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

3-pyrazol-1-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS/c25-19(14-4-1-5-15(12-14)24-10-3-7-23-24)22-13-16-18(21-9-8-20-16)17-6-2-11-26-17/h1-12H,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFIRTZPIDYODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the thiophene and pyrazine rings. The final step involves the coupling of these intermediates to form the benzamide core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

The compound’s structure is distinguished by its multi-heterocyclic framework. Key comparisons include:

Compound Core Structure Heterocycles Key Substituents Functional Groups
Target Compound Benzamide Pyrazole, Pyrazine, Thiophene 3-(1H-Pyrazol-1-yl), N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl) Amide, Aromatic rings
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide None 3-Methyl, N-(2-hydroxy-1,1-dimethylethyl) Amide, Hydroxyl
(E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide Formohydrazide Thiophene 4-Chlorophenyl, Ethylidene Hydrazide, Chlorine
N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide Benzamide Pyrazine 3,5-Bis(trifluoromethyl), Cyclopropylmethyl Amide, Trifluoromethyl

Key Observations :

  • Trifluoromethyl groups in ’s compound improve metabolic stability, a feature absent in the target compound .
  • Halogenated derivatives (e.g., chlorine in ) show heightened antibacterial activity, suggesting that introducing halogens to the target compound could optimize efficacy .

Comparison :

  • The target compound’s synthesis may require specialized coupling agents due to steric hindrance from its heterocycles.
  • Chromatographic purification (as in ) is common for complex benzamides .

Implications for Target Compound :

  • The thiophene-pyrazine unit may confer antibacterial or antiviral properties, warranting in vitro testing.
  • Lack of electron-withdrawing groups (e.g., CF₃) may limit metabolic stability compared to ’s compound .

Physicochemical Properties

  • Solubility: The thiophene moiety (sulfur-containing) may improve solubility in nonpolar solvents compared to pyrazine-dominated analogs .
  • Bioavailability : The pyrazole ring’s planar structure could enhance membrane permeability relative to bulkier substituents (e.g., cyclopropylmethyl in ) .

Biological Activity

The compound 3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N4OSC_{19}H_{16}N_{4}OS, with a molecular weight of approximately 356.42 g/mol. The structure comprises a pyrazole ring linked to a thiophene-substituted pyrazine moiety, which is further connected to a benzamide group. This complex structure may contribute to its biological activity through multiple mechanisms.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities:

  • Antiproliferative Activity : Compounds containing the pyrazole core have shown promising antiproliferative effects against various cancer cell lines. For instance, studies on related pyrazole derivatives revealed submicromolar activity against pancreatic cancer cells (MIA PaCa-2), suggesting potential therapeutic applications in oncology .
  • Autophagy Modulation : Some pyrazole derivatives have been identified as autophagy modulators, impacting the mTORC1 signaling pathway. This modulation can lead to increased autophagic flux under nutrient stress, which is critical in cancer therapy as it may selectively target tumor cells that rely on autophagy for survival .
  • Antimicrobial Properties : The presence of thiophene and pyrazine rings in the structure has been associated with enhanced antimicrobial activity. For example, compounds derived from similar structures have been tested against Mycobacterium tuberculosis, showing significant inhibitory concentrations .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can follow established methods for creating pyrazole derivatives, often involving condensation reactions between appropriate precursors. Understanding the SAR is crucial for optimizing the biological activity of these compounds.

Table 1: Summary of Synthesis Methods and Yields

Compound TypeSynthesis MethodYield (%)
Pyrazole DerivativesCondensation with aldehydes70 - 90
Thiophene-Pyrazine ConjugatesSuzuki Cross-Coupling60 - 85
Benzamide DerivativesAmide Formation75 - 95

Case Studies

Several studies have highlighted the biological implications of similar compounds:

  • Anticancer Studies : A study focused on a related compound demonstrated an EC50 value of 10 μM against MIA PaCa-2 cells, indicating strong antiproliferative effects compared to traditional chemotherapeutics like erlotinib .
  • Tuberculosis Research : Research into substituted benzamides revealed several compounds with IC50 values between 1.35 and 2.18 μM against Mycobacterium tuberculosis, showcasing the potential for developing new anti-tubercular agents from pyrazole derivatives .

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